Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

3-fluoropyridine-2-carbonitrile structure
97509-75-6 structure
Nome del prodotto:3-fluoropyridine-2-carbonitrile
Numero CAS:97509-75-6
MF:C6H3FN2
MW:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408

3-fluoropyridine-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Fluoropicolinonitrile
    • 3-FLUORO-2-PYRIDINECARBONITRILE
    • 3-Fluoropyridine-2-carbonitrile
    • 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
    • 2-Cyano-3-fluoropyridine
    • 2-Hydroxy-4-Methylpyridine
    • N-tert-Butyl-alpha-phenylnitrone
    • 3-fluoro-2-cyanopyridine
    • 2-Pyridinecarbonitrile, 3-fluoro-
    • 3-fluoro-pyridine-2-carbonitrile
    • 3-Fluoro-2-pyridinenitrile
    • fluorocyanopyridine
    • PubChem16434
    • 2-cyano-3-fluoro-pyridine
    • 2-Cyano-3-fluoro pyridine
    • 2-Pyridinecarbonitrile,3-fluoro-
    • VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • 3-fluoranylpyridine-2-carbonitrile
    • ABBYPHARMA A
    • 3-Fluoro-2-pyridinecarbonitrile (ACI)
    • 3-fluoropyridine-2-carbonitrile
    • MDL: MFCD06797501
    • Inchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
    • Chiave InChI: VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • Sorrisi: N#CC1C(F)=CC=CN=1

Proprietà calcolate

  • Massa esatta: 122.02800
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 36.7
  • XLogP3: 1

Proprietà sperimentali

  • Colore/forma: Solido beige a basso punto di fusione
  • Punto di fusione: 27-32 °C
  • Punto di infiammabilità: Fahrenheit: 219,2 ° f
    Celsius: 104 ° c
  • PSA: 36.68000
  • LogP: 1.09238
  • Solubilità: Non determinato

3-fluoropyridine-2-carbonitrile Informazioni sulla sicurezza

3-fluoropyridine-2-carbonitrile Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-fluoropyridine-2-carbonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
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97509-75-6 98%
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$*** 2023-05-29
eNovation Chemicals LLC
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Enamine
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25767-5g
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062795-500g
3-Fluoropicolinonitrile
97509-75-6 98%
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¥4002.00 2024-04-23
Enamine
EN300-102907-5.0g
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$43.0 2023-07-08
Fluorochem
045828-5g
2-Cyano-3-fluoropyridine
97509-75-6 97%
5g
£27.00 2022-03-01
eNovation Chemicals LLC
D402786-100g
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abcr
AB172915-1 g
2-Cyano-3-fluoropyridine; .
97509-75-6
1g
€61.20 2022-03-25

3-fluoropyridine-2-carbonitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  40 min, < 25 °C; 10 min, 25 °C
Riferimento
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor
Ashwood, Michael S.; Alabaster, Ramon J.; Cottrell, Ian F.; Cowden, Cameron J.; Davies, Antony J.; et al, Organic Process Research & Development, 2004, 8(2), 192-200

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  6.5 h, reflux
Riferimento
Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents.
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
Riferimento
Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  5 - 10 °C
Riferimento
Process for the preparation of pyrazinone thrombin inhibitor and its intermediates
, United States, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, rt → reflux; reflux → rt
Riferimento
Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide ,  Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ;  24 h, 135 °C
Riferimento
Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism
Li, Ze-lin; Sun, Kang-kang; Cai, Chun, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
Riferimento
Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines
Kuduk, Scott D.; DiPardo, Robert M.; Bock, Mark G., Organic Letters, 2005, 7(4), 577-579

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide ,  Iodine Catalysts: 1,10-Phenanthroline ,  Cuprous cyanide Solvents: 1,4-Dioxane ;  12 h, 100 °C
Riferimento
Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds
Do, Hien-Quang; Daugulis, Olafs, Organic Letters, 2010, 12(11), 2517-2519

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases
, United States, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of substituted arylamine derivatives as antitumor agents
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium trifluoromethanesulfonate ,  (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ;  1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  1 h, rt
Riferimento
A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines
Fier, Patrick S., Journal of the American Chemical Society, 2017, 139(28), 9499-9502

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of fused succinimides as modulators of nuclear hormone receptor function
, United States, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
Riferimento
Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage
, United States, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dimethylformamide ;  rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
Riferimento
Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents
, United States, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer
, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

3-fluoropyridine-2-carbonitrile Preparation Products

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